molecular formula C10H11NO4 B2995401 5-Methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran CAS No. 85258-17-9

5-Methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran

Cat. No. B2995401
CAS RN: 85258-17-9
M. Wt: 209.201
InChI Key: USEPRRGOEDINQZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .

Scientific Research Applications

Antitumor Activity

Nitro and amino substitutions on benzofuran derivatives have shown significant potential in cancer research. Specifically, the nitro substitution in benzofuran analogues has been associated with enhanced topoisomerase-I targeting activity and pronounced antitumor effects. Studies have demonstrated that certain nitro-substituted benzofuran compounds exhibit greater cytotoxicity and topoisomerase-I inhibition than camptothecin, a well-known anticancer drug. This highlights the promise of nitro-substituted benzofurans, including compounds similar to 5-methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran, in developing new anticancer therapies (Singh et al., 2003).

Antimicrobial and Antifungal Properties

Derivatives of benzofurans, including those with nitro substitutions, have been explored for their antimicrobial and antifungal activities. Research on mangrove endophytic fungi has led to the isolation of new compounds with moderate antimicrobial and antitumor activities. These findings suggest that nitro-substituted benzofurans could serve as a basis for developing new antimicrobial agents (Xia et al., 2011).

Anti-inflammatory and Antituberculosis Potential

A series of sulfur cross-linked oxadiazole-nitro(furan/thiophene) derivatives have demonstrated dual inhibitors of inflammation and multidrug-resistant tuberculosis. The nitrofuran groups, similar to those in 5-methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran, play a significant role in inhibiting the site of enzymes related to inflammation and tuberculosis. This dual inhibitory action, combined with low toxicity to human cells, underscores the therapeutic potential of nitro-substituted benzofurans in treating inflammatory conditions and tuberculosis (Turukarabettu et al., 2019).

Antioxidant Activities

The synthesis and characterization of novel (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have shown promising antioxidant properties. These compounds, through various synthetic pathways, have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidants. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role (Rashmi et al., 2014).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . They are potential natural drug lead compounds . Therefore, the future research direction could be focused on further exploring the therapeutic potential of 5-Methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran and its derivatives.

properties

IUPAC Name

5-methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-3-7-4-10(14-2)8(11(12)13)5-9(7)15-6/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEPRRGOEDINQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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